tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Overview

Description

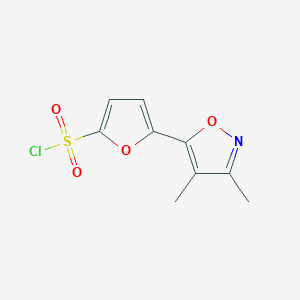

Tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H32BN3O6 and its molecular weight is 433.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Synthesis and Development

This compound is a valuable intermediate in the synthesis of biologically active compounds, such as crizotinib . Crizotinib is an anti-cancer medication used in the treatment of certain types of non-small cell lung cancer. The tert-butyl group in the compound provides protection for the piperazine moiety during the synthesis process, which can be removed later to yield the active pharmaceutical ingredient.

Boron Neutron Capture Therapy (BNCT)

The boron-containing moiety of this compound makes it a potential candidate for use in BNCT . BNCT is a binary cancer treatment that relies on the accumulation of boron in tumor cells followed by irradiation with low-energy thermal neutrons, leading to highly localized radiation damage and cell death.

Material Science

In material science, the pinacol ester group of the compound can be used to introduce boronic acid functionalities into polymers or coatings . This can impart unique properties such as flame retardancy, chemical resistance, or self-healing capabilities.

Molecular Imaging

The boronic acid group can also be used for molecular imaging applications . It can be utilized to create contrast agents for imaging techniques like positron emission tomography (PET), providing valuable insights into biological processes and disease states.

Chemical Sensors

Due to the reactive nature of the boronic acid group with certain sugars, this compound can be employed in the development of chemical sensors . These sensors can detect glucose or other saccharides, which is particularly useful for monitoring blood sugar levels in diabetic patients.

Catalysis

The compound can serve as a catalyst or a catalyst ligand in various organic reactions . The boronic acid moiety can facilitate reactions such as Suzuki coupling, which is widely used in the synthesis of complex organic molecules.

Peptide Coupling

The tert-butyl group can be used to protect the piperazine nitrogen during peptide coupling reactions . This allows for the selective formation of peptide bonds without unwanted side reactions.

Research Tool in Neuroscience

As a piperazine derivative, this compound can be modified to study neurotransmitter systems . It can be used to synthesize analogs that interact with receptors or transporters in the brain, aiding in the understanding of neurological diseases and disorders.

Mechanism of Action

Target of Action

It’s known that this compound is an important intermediate in many biologically active compounds such as crizotinib . Crizotinib is a small molecule that inhibits anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-Met), and Recepteur d’Origine nantais (RON, MST1R), which are often upregulated in various types of cancers .

Mode of Action

Given its role as an intermediate in the synthesis of crizotinib, it can be inferred that it may interact with its targets (alk, hgfr, ron) by binding to their active sites, thereby inhibiting their activity and preventing the proliferation of cancer cells .

Biochemical Pathways

The compound likely affects the ALK, HGFR, and RON signaling pathways. These pathways are involved in cell growth, survival, and differentiation. By inhibiting these pathways, the compound could potentially prevent the uncontrolled growth and spread of cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the inhibition of cell growth and proliferation, given its potential role in inhibiting the ALK, HGFR, and RON signaling pathways . This could result in the prevention or slowing down of cancer progression.

properties

IUPAC Name |

tert-butyl 4-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32BN3O6/c1-19(2,3)29-18(26)24-12-10-23(11-13-24)16-9-8-15(14-17(16)25(27)28)22-30-20(4,5)21(6,7)31-22/h8-9,14H,10-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRMGGBCHRVVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32BN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682244 | |

| Record name | tert-Butyl 4-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate | |

CAS RN |

940284-94-6 | |

| Record name | tert-Butyl 4-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)

![{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1440570.png)

![3-[5-(Methylcarbamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1440572.png)

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)

![(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440580.png)

![1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1440582.png)